molecular formula C18H21N3O3 B2524174 Ethyl 6-oxo-4-(pyrrolidin-1-yl)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 922015-64-3

Ethyl 6-oxo-4-(pyrrolidin-1-yl)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2524174
CAS RN: 922015-64-3
M. Wt: 327.384
InChI Key: NEODTHAPTUTRGX-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-4-(pyrrolidin-1-yl)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as EMDP or Ethyl MDP and belongs to the pyridazine family of compounds.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Antimicrobial and Antioxidant Activities : Ethyl 6-oxo-4-(pyrrolidin-1-yl)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate has been utilized in the synthesis of new pyrimidine derivatives showing antimicrobial evaluation, suggesting its utility in developing agents against microbial infections (Farag, Kheder, & Mabkhot, 2008). Moreover, derivatives synthesized from similar compounds have demonstrated remarkable antioxidant activity, indicating potential for developing antioxidants (Zaki et al., 2017).

  • Anticancer Agents Synthesis : Research on alterations at specific positions of pyrazine ring derivatives of similar compounds has shown significant effects on cytotoxicity and the inhibition of mitosis in cultured cells, highlighting its potential application in anticancer drug synthesis (Temple, Rener, Comber, & Waud, 1991).

Chemical Reactions and Synthesis Techniques

  • Cyclization Reactions : The compound has been employed in various cyclization reactions to synthesize tetrahydropyridines and pyrrolopyridines, demonstrating its versatility in organic synthesis (Zhu, Lan, & Kwon, 2003). Such reactions are fundamental in creating pharmacologically active heterocycles.

  • Phosphine-catalyzed Annulations : The utility of ethyl derivatives in phosphine-catalyzed [4+2] annulation reactions to form highly functionalized tetrahydropyridines is another notable application, showcasing its role in complex molecular constructions (Zhu, Lan, & Kwon, 2003).

properties

IUPAC Name

ethyl 1-(4-methylphenyl)-6-oxo-4-pyrrolidin-1-ylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-3-24-18(23)17-15(20-10-4-5-11-20)12-16(22)21(19-17)14-8-6-13(2)7-9-14/h6-9,12H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEODTHAPTUTRGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1N2CCCC2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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